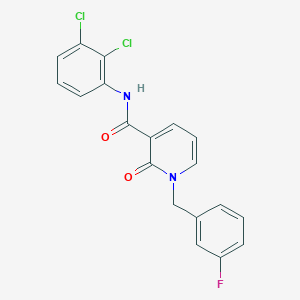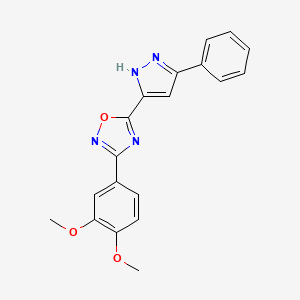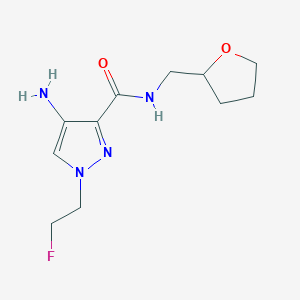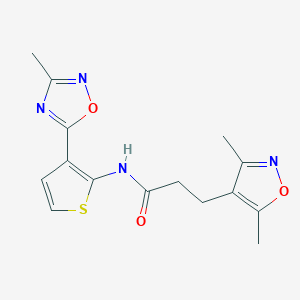![molecular formula C20H19N3O2 B2554163 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide CAS No. 2079895-62-6](/img/structure/B2554163.png)
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide
説明
The compound “3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide” is also known as TP-472 . It is a BRD9 inhibitor with a molecular formula of C20H19N3O2 and a molecular weight of 333.4 . It is a solid substance that is soluble in DMSO .
Molecular Structure Analysis
The molecular structure of TP-472 is based on a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure is further modified with acetyl, cyclopropyl, and methylbenzamide groups .Physical And Chemical Properties Analysis
TP-472 is a solid substance with a molecular weight of 333.4 . It is soluble in DMSO . The compound has a density of 1.31±0.1 g/cm3 .科学的研究の応用
- TP-472’s Role : TP-472, a small molecule inhibitor of bromodomain-7/9 (BRD7/9), has been identified as a potent inhibitor of melanoma growth. It suppresses ECM-mediated oncogenic signaling pathways and induces apoptosis in melanoma cells .
- TP-472’s Impact : Pyrido[1,2-a]pyrimidines, such as TP-472, possess anti-inflammatory properties. This makes them attractive for drug development .
- Evidence : TP-472 has demonstrated anticancer effects. It downregulates genes encoding extracellular matrix (ECM) proteins, affecting integrins, collagens, and fibronectins .
- Advantages : This method offers good yields, uses water as a green solvent, and employs easily available starting materials .
Melanoma Therapy
Anti-Inflammatory Properties
Anticancer Activity
Antidepressant Potential
Multicomponent Synthesis
Structural Building Block
特性
IUPAC Name |
3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-12-4-5-14(20(25)22-15-6-7-15)10-16(12)17-11-18(13(2)24)23-9-3-8-21-19(17)23/h3-5,8-11,15H,6-7H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBMXJHQYJLPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=C4N=CC=CN4C(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of TP-472?
A1: TP-472 acts as a selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9. [, , ] These proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histones, influencing gene expression. By inhibiting BRD7/9, TP-472 disrupts their function in regulating gene transcription. [, ]
Q2: What are the downstream effects of TP-472 treatment on cancer cells?
A2: Research suggests that TP-472 impacts cancer cells in several ways:
- Downregulation of ECM Genes: TP-472 treatment has been shown to downregulate genes involved in the extracellular matrix (ECM), including integrins, collagens, and fibronectins. [] This disruption of the ECM can inhibit cancer cell growth and proliferation.
- Induction of Apoptosis: TP-472 treatment can upregulate pro-apoptotic genes, leading to programmed cell death in cancer cells. [, ]
- Cell Cycle Arrest: Studies have shown that TP-472 can induce cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer. []
Q3: Beyond cancer, what other diseases has BRD9 been implicated in, and could TP-472 be a potential therapeutic avenue?
A3: Research indicates that BRD9 is aberrantly overexpressed in uterine leiomyosarcoma (uLMS). [] Inhibiting BRD9 with TP-472 suppressed uLMS cell proliferation and induced apoptosis in cell lines. [] These findings suggest that BRD9 inhibitors like TP-472 could be a potential therapeutic strategy for treating uLMS.
Q4: Have any off-target effects been observed with TP-472?
A4: Interestingly, TP-472 has been shown to potentiate the cytotoxicity of TAK-243, a ubiquitin-activating enzyme (UBA1) inhibitor. [] This potentiation is attributed to TP-472's off-target inhibition of the efflux transporter ABCG2, leading to increased intracellular accumulation of TAK-243. [] This off-target effect highlights the importance of considering potential unintended interactions when developing and researching epigenetic probes like TP-472.
Q5: What are the potential implications of TP-472's off-target ABCG2 inhibition?
A5: The ability of TP-472 to inhibit ABCG2 could be further explored for developing cell-based assays to screen for ABCG2 inhibitory activity in other compounds. [] This finding highlights the potential for discovering new applications for existing drugs or drug candidates based on their off-target effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)
![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)



![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)
![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)

![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)
![5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2554100.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)
![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)